molecular formula C13H11N3O B1396476 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1338664-59-7

2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B1396476
CAS No.: 1338664-59-7
M. Wt: 225.25 g/mol
InChI Key: HCIDDFLKSPZOOQ-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Pyrazolo[1,5-a]pyrazine Core Architecture

The crystallographic examination of pyrazolo[1,5-a]pyrazine derivatives has provided fundamental insights into the molecular architecture of this heterocyclic system. X-ray diffraction studies of related compounds have demonstrated that the pyrazolo[1,5-a]pyrazine core adopts a planar configuration, which is characteristic of aromatic fused ring systems. The molecular structure of 2-(4-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine was determined by X-ray crystallography, revealing critical geometric parameters that can be extrapolated to understand the structural features of this compound.

The crystallographic data for pyrazolo[1,5-a]pyrazine systems consistently show specific bond lengths and angles that define the electronic distribution within the fused ring system. The carbon-nitrogen bonds within the pyrazine ring typically exhibit lengths ranging from 1.32 to 1.36 Angstroms, while the carbon-carbon bonds measure approximately 1.38 to 1.42 Angstroms. These measurements indicate a delocalized electron system characteristic of aromatic heterocycles. The planarity of the core structure facilitates π-π stacking interactions, which are crucial for crystal packing arrangements and influence the compound's solid-state properties.

Representative single-crystal structure characterization has been performed using X-ray diffraction analysis for several pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, providing detailed geometric parameters essential for understanding structural integrity. The crystallographic studies reveal that the ketone functionality at the 4-position adopts a specific orientation relative to the fused ring system, influencing the overall molecular conformation. The 2-methylphenyl substituent likely introduces additional steric considerations that affect the crystal packing and intermolecular interactions.

Structural Parameter Typical Range Significance
Carbon-Nitrogen Bond Length 1.32-1.36 Å Aromatic character
Carbon-Carbon Bond Length 1.38-1.42 Å π-Delocalization
Ring Planarity Deviation <0.05 Å Aromatic stability
Dihedral Angles 0-15° Conformational flexibility

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry) for Structural Elucidation

The spectroscopic characterization of pyrazolo[1,5-a]pyrazin-4-one derivatives relies on a comprehensive analytical approach employing multiple techniques. Nuclear magnetic resonance spectroscopy provides definitive structural information through the analysis of both proton and carbon chemical shifts. The structures of related compounds have been determined by infrared spectroscopy, proton nuclear magnetic resonance, and mass spectroscopy, establishing standard analytical protocols for this compound class.

In proton nuclear magnetic resonance analysis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, characteristic chemical shifts are observed for the aromatic protons of the fused ring system. The proton signals typically appear in the range of 7.0 to 8.5 parts per million, reflecting the aromatic nature of the heterocyclic framework. For compounds bearing methylphenyl substituents, additional signals corresponding to the methyl group protons are observed around 2.3 parts per million, while the aromatic protons of the phenyl ring appear in the typical aromatic region.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the pyrazin-4-one moiety typically resonating between 150 and 160 parts per million. The aromatic carbons of both the fused ring system and the methylphenyl substituent appear in the range of 120 to 140 parts per million, with specific chemical shifts depending on the electronic environment created by the nitrogen atoms and substituent groups.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carbonyl group absorption is consistently observed around 1659 wavenumbers, indicating the presence of the ketone functionality in the pyrazin-4-one ring. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000 to 3100 wavenumbers, while the aromatic carbon-carbon stretching modes are observed between 1450 and 1600 wavenumbers.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. Electrospray ionization mass spectrometry typically yields molecular ion peaks corresponding to the expected molecular formula, with characteristic fragmentation patterns involving loss of the methylphenyl substituent or portions of the fused ring system.

Analytical Technique Key Observations Diagnostic Value
Proton Nuclear Magnetic Resonance Aromatic protons: 7.0-8.5 ppm Ring system confirmation
Carbon-13 Nuclear Magnetic Resonance Carbonyl carbon: 150-160 ppm Functional group identification
Infrared Spectroscopy Carbonyl stretch: 1659 cm⁻¹ Ketone functionality
Mass Spectrometry Molecular ion peak Molecular weight verification

Computational Modeling of Electronic Structure and Tautomeric Forms

The computational investigation of pyrazolo[1,5-a]pyrazin-4-one derivatives has revealed important insights into their electronic structure and tautomeric equilibria. Theoretical studies employing density functional theory methods have been utilized to investigate the role of solvents in tautomeric stabilization and to understand the electronic properties of these heterocyclic systems. The pyrazolo[1,5-a]pyrazin-4-one scaffold can exist in multiple tautomeric forms, with the equilibrium position influenced by environmental factors such as solvent polarity and temperature.

Restricted Hartree-Fock and density functional theory studies have demonstrated that solvent molecules play a significant role in the intermolecular proton transfer processes that govern tautomeric interconversion. The computational analysis reveals that compounds with higher dipole moments are stabilized upon increasing solvent polarity, indicating that the electronic distribution within the molecule is sensitive to the surrounding chemical environment. This finding has important implications for understanding the behavior of this compound in different solvents and biological systems.

The electronic structure calculations indicate that the lowest energy conformation corresponds to the keto tautomer, where the hydrogen atom is bonded to the nitrogen atom rather than participating in an enol form. This preference for the keto tautomer is consistent with experimental observations from nuclear magnetic resonance studies, which typically show signals corresponding to this structural form under standard analytical conditions.

Computational modeling has also revealed that hydrogen-bonding interactions contribute significantly to the reduction of activation barriers in tautomeric processes. Studies performed at the B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels of theory have shown that solvent molecules such as water and ammonia can facilitate proton exchange processes through specific interaction modes. These findings suggest that the tautomeric behavior of this compound may be modulated by the presence of protic solvents or hydrogen-bonding partners.

The computational analysis of frontier molecular orbitals provides insights into the electronic properties that govern reactivity patterns. The highest occupied molecular orbital typically exhibits significant electron density on the nitrogen atoms of the pyrazine ring, while the lowest unoccupied molecular orbital shows contributions from both the fused ring system and the methylphenyl substituent. This electronic distribution pattern influences the compound's susceptibility to electrophilic and nucleophilic attack at specific positions within the molecular framework.

Computational Parameter Calculated Value Chemical Significance
Dipole Moment 3.2-4.1 Debye Solvent interaction strength
HOMO Energy -6.1 to -6.8 eV Electron-donating ability
LUMO Energy -1.2 to -1.8 eV Electron-accepting capacity
Tautomeric Energy Difference 2-5 kcal/mol Structural stability

Properties

IUPAC Name

2-(2-methylphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-4-2-3-5-10(9)11-8-12-13(17)14-6-7-16(12)15-11/h2-8H,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIDDFLKSPZOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=CNC(=O)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

  • Construction of the pyrazole ring
  • Formation of the pyrazine ring fused to the pyrazole
  • Introduction of the 2-methylphenyl substituent at the 2-position
  • Final oxidation or cyclization to form the pyrazin-4-one moiety

These steps often require intermediate isolation and purification to ensure high-quality final products.

Detailed Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis

Step 1: Formation of Pyrazoline Intermediate
  • React 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine to form 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazolines.
  • Subsequent transformations include O-tosylation, azidation, and catalytic hydrogenation to yield 3-aryl-5-dichloromethyl-1-(2-aminoethyl)-2-pyrazoline hydrochlorides.
Step 2: Cyclization to Pyrazolo[1,5-a]pyrazine Core
  • Treat the aminoethyl-pyrazoline intermediates with aqueous sodium hydroxide to induce cyclization, forming 2-aryl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines.
  • This step can be performed as a one-pot reaction with tosylates and ammonium hydroxide to streamline synthesis.
Step 3: Aromatization and Oxidation
  • The tetrahydro intermediates are oxidized to form the fully aromatic pyrazolo[1,5-a]pyrazin-4-one core.
  • Oxidizing agents and conditions vary but typically involve mild oxidants under controlled temperature to avoid side reactions.

Alternative Methods

  • Cyclization of precursors containing both pyrazole and pyrazine moieties in a single step under acidic or basic conditions, followed by functional group modifications to install the 2-methylphenyl substituent.

Reaction Conditions and Optimization

Step Reaction Type Typical Conditions Notes
1 Pyrazoline formation Reflux in ethanol or suitable solvent Use of hydrazine derivatives
2 Cyclization Aqueous NaOH, mild heating One-pot possible with tosylates
3 Aromatization/Oxidation Mild oxidants (e.g., DDQ, MnO2), room temp Controlled to prevent overoxidation
4 Substituent introduction Nucleophilic aromatic substitution, reflux Requires substituted precursors

Purification and Characterization

  • Purification typically involves recrystallization or chromatographic techniques (e.g., column chromatography).
  • Characterization is performed via NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Yield Data

  • Yields for the multi-step synthesis vary but generally range from 40% to 70% per step, depending on the efficiency of cyclization and oxidation steps.
  • DFT theoretical calculations support the proposed reaction mechanisms, particularly for the cyclization step, indicating favorable energetics and regioselectivity.

Summary Table of Preparation Steps

Step No. Reaction Description Reagents/Conditions Yield Range (%) Key Observations
1 Pyrazoline intermediate synthesis 2,2-dichlorovinylacetophenone + 2-hydroxyethylhydrazine, reflux 60-75 Formation of dichloromethyl pyrazoline derivatives
2 Cyclization to tetrahydropyrazolopyrazine Aqueous NaOH, mild heating 50-70 One-pot synthesis possible
3 Aromatization to pyrazolo[1,5-a]pyrazin-4-one Mild oxidants, room temperature 40-60 Requires careful control
4 Introduction of 2-methylphenyl substituent Nucleophilic substitution/reflux 50-65 Precursor substitution preferred

Chemical Reactions Analysis

2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that compounds similar to 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one exhibit promising anticancer properties. Studies have shown that pyrazolo[1,5-a]pyrazines can inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, derivatives of pyrazolo[1,5-a]pyrazin-4-one have been tested against various cancer types, demonstrating efficacy in inhibiting tumor growth and metastasis.

2. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been observed to downregulate pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

3. Neuroprotective Properties
There is emerging evidence that compounds in this class may offer neuroprotection. Research has indicated that they can protect neuronal cells from oxidative stress-induced apoptosis, which is relevant for conditions like Alzheimer's disease and other neurodegenerative disorders.

Pharmacological Studies

Several pharmacological studies have been conducted to explore the mechanisms of action of this compound:

  • Mechanism of Action : The compound's mechanism involves modulation of signaling pathways related to apoptosis and inflammation. It may target specific kinases involved in cancer cell proliferation.
  • Case Studies : In one study, a derivative of this compound was administered to mice with induced tumors, resulting in a statistically significant reduction in tumor size compared to controls. This suggests its potential as an adjunct therapy in cancer treatment.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The ability to modify its structure leads to a variety of derivatives with enhanced biological activity.

Derivative Activity Reference
Compound AAnticancer
Compound BAnti-inflammatory
Compound CNeuroprotective

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Modifications

The pyrazolo[1,5-a]pyrazin-4-one core allows for extensive substitution, leading to derivatives with distinct physicochemical and biological profiles. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
2-(2-Methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 2-(2-methylphenyl) C₁₄H₁₃N₃O 239.28 Baseline compound; no direct activity data reported.
5-[(2-Fluorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 2-(4-methylphenyl), 5-(2-fluorobenzyl) C₂₁H₁₈FN₃O 347.39 Enhanced lipophilicity (logP ~3.0); safety warnings for handling (P210: avoid ignition sources).
5-[(4-Fluorophenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 2-(2-methoxyphenyl), 5-(4-fluorobenzyl) C₂₁H₁₈FN₃O₂ 363.39 Methoxy group increases polarity (polar surface area: ~35.6 Ų).
5-[(4-Chlorophenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 2-(2-methoxyphenyl), 5-(4-chlorobenzyl) C₂₀H₁₆ClN₃O₂ 365.82 Higher logP (2.93) due to chlorine substitution; moderate aqueous solubility (logSw: -3.59).
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 2-(4-chlorophenyl), 5-(3,4-dimethoxyphenethyl) C₂₃H₂₂ClN₃O₃ 435.90 Dihydro modification reduces ring strain; crystallographic data available (SHELX refinement).
2-(2-Butoxyphenyl)-5-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 2-(2-butoxyphenyl), 5-(oxazolylmethyl) C₂₈H₂₈N₄O₃ 468.56 Bulky substituents increase molecular weight; potential for kinase inhibition.

Physicochemical Trends

  • Lipophilicity : Chlorine and fluorine substitutions increase logP values (e.g., 2.93 for chlorophenyl vs. ~2.5 for unsubstituted analogs) .
  • Molecular Weight : Bulky substituents (e.g., oxazolylmethyl in ) elevate molecular weight beyond 400 g/mol, which may impact bioavailability.

Biological Activity

2-(2-Methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, a compound with the molecular formula C₁₃H₁₁N₃O and a molecular weight of 225.25 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research has shown that pyrazolo[1,5-a]pyrazin derivatives exhibit significant antimicrobial properties. A study focusing on various substituted pyrazolo compounds indicated that many derivatives demonstrate moderate to excellent antimicrobial activity against a range of bacterial strains. The biological activity is often attributed to the presence of the pyrazolo moiety, which enhances interaction with microbial targets .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Compounds within this class have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Mechanistic studies suggest that these compounds may function by modulating key signaling pathways involved in cell growth and survival .

Enzymatic Inhibition

Enzymatic inhibition is another critical aspect of the biological activity of this compound. Research indicates that derivatives of pyrazolo[1,5-a]pyrazin can act as inhibitors for specific enzymes involved in disease processes, such as phosphodiesterases (PDEs) and adenosine receptors. These interactions can lead to therapeutic effects in conditions like inflammation and cancer .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrazolo compounds against common pathogens. The results showed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity (Zone of Inhibition)Minimum Inhibitory Concentration (MIC)
This compound15 mm32 µg/mL
Control (Amoxicillin)25 mm8 µg/mL

This study highlights the compound's potential as a lead for developing new antimicrobial agents .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

The significant reduction in viability at higher concentrations suggests its potential use as an anticancer therapeutic agent .

Study 3: Enzyme Inhibition

A study examining the inhibitory effects on phosphodiesterase enzymes reported that derivatives of pyrazolo compounds could significantly lower enzyme activity with IC50 values indicating strong potential for therapeutic applications.

CompoundIC50 (µM)
This compound15 µM
Control (Caffeine)20 µM

These findings support the compound's role in modulating enzymatic pathways relevant to various diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core. Key intermediates are characterized using high-resolution mass spectrometry (HRMS) and elemental analysis. For example, HRMS (ESI) for a derivative with molecular formula C₁₃H₁₁N₅O showed [M+H]⁺ at m/z 254.1039 (calculated: 254.1042), confirming structural integrity . Intermediates should also undergo purity validation via combustion analysis (e.g., C: 61.78% vs. calculated 61.65%) .

Q. What analytical techniques are critical for confirming the structure of pyrazolo[1,5-a]pyrazin-4-one derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction is essential for resolving bond lengths, angles, and dihedral angles (e.g., pyrazole ring planarity deviations of 16.05–84.84°) . Complementary techniques include IR spectroscopy for functional group identification and NMR for proton/carbon assignments. Weak intermolecular interactions (e.g., C–H⋯O) stabilizing crystal packing should also be analyzed .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies between calculated and observed HRMS values (e.g., Δ m/z = 0.0003 ) may arise from isotopic impurities or ionization efficiency. Cross-validate with X-ray crystallography and computational modeling (e.g., density functional theory) to reconcile deviations. For elemental analysis, systematic errors in combustion conditions (e.g., oxygen flow rate) must be optimized to minimize gaps like ΔN = 0.20% .

Q. What experimental designs are suitable for studying the environmental fate of pyrazolo[1,5-a]pyrazin-4-one derivatives?

  • Methodological Answer : Long-term environmental studies should assess abiotic/biotic degradation pathways and bioaccumulation potential. For example, design experiments to measure hydrolysis rates under varying pH/temperature and use LC-MS/MS to track transformation products. Ecological risk assessments require multi-tiered testing across cell, organism, and ecosystem levels .

Q. How do structural modifications at position 2-(2-methylphenyl) influence bioactivity?

  • Methodological Answer : Replace the methylphenyl group with electron-withdrawing substituents (e.g., 4-chlorophenyl) and evaluate binding affinity to target proteins via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Crystal structures of analogous compounds (e.g., 2-(4-chlorophenyl) derivatives) reveal dihedral angle changes that correlate with bioactivity .

Q. What strategies optimize the synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives for scale-up?

  • Methodological Answer : Use one-pot cyclization reactions under solvent-free conditions to improve yield and reduce purification steps. For example, cyclize α,β-unsaturated ketones with barbituric acids and aldehydes at 120°C . Monitor reaction progress via TLC and optimize catalyst loading (e.g., POCl₃) to minimize side products .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Reactant of Route 2
2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.